molecular formula C24H16O4 B189189 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 75925-22-3

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione

Cat. No. B189189
CAS RN: 75925-22-3
M. Wt: 368.4 g/mol
InChI Key: LXGWNCJNLUFEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, also known as DPEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.

Biochemical And Physiological Effects

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to inhibit tumor growth and metastasis in vitro and in vivo. In antiviral research, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to reduce viral load and prevent viral replication. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been found to exhibit high thermal stability and good solubility in organic solvents, making it a promising candidate for use in OLEDs and other electronic devices.

Advantages And Limitations For Lab Experiments

One advantage of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been shown to have potential applications in various fields. However, one limitation of using 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione in lab experiments is its low water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for research involving 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione. In medicinal chemistry, further studies could be conducted to investigate the anticancer and antiviral properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione, as well as its potential use in other therapeutic applications. In materials science, research could focus on optimizing the properties of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione for use in electronic devices, such as improving its stability and solubility. Additionally, further studies could be conducted to explore the mechanism of action of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione and to identify potential targets for its use in various applications.

Synthesis Methods

The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione involves the reaction of 2,3-naphthalenedicarboxylic anhydride with phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including hydrazine addition, cyclization, and oxidation, to yield 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione as a white crystalline solid.

Scientific Research Applications

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been investigated for its anticancer and antiviral properties. In materials science, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been explored for its ability to act as a molecular switch and as a component in organic light-emitting diodes (OLEDs). In organic electronics, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione has been studied for its potential use in field-effect transistors and photovoltaic devices.

properties

CAS RN

75925-22-3

Product Name

4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

1,8-diphenyl-11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-triene-10,12-dione

InChI

InChI=1S/C24H16O4/c25-21-19-20(22(26)27-21)24(16-11-5-2-6-12-16)18-14-8-7-13-17(18)23(19,28-24)15-9-3-1-4-10-15/h1-14,19-20H

InChI Key

LXGWNCJNLUFEQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C23C4C(C(=O)OC4=O)C(O2)(C5=CC=CC=C35)C6=CC=CC=C6

Other CAS RN

75925-22-3

Origin of Product

United States

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